

Spectroscopic Data of Triphenylphosphine Dibromide: A Technical Guide

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Compound of Interest

Compound Name: *Triphenylphosphine dibromide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **triphenylphosphine dibromide** (PPh_3Br_2), a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with experimental protocols for its synthesis and spectral acquisition.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for **triphenylphosphine dibromide**. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **triphenylphosphine dibromide** in solution. The key nuclei for analysis are ^1H , ^{13}C , and ^{31}P .

Table 1: ^1H NMR Spectroscopic Data for **Triphenylphosphine Dibromide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.88 - 7.08	Multiplet	-	Aromatic Protons (C ₆ H ₅)

Table 2: ¹³C NMR Spectroscopic Data for **Triphenylphosphine Dibromide**

Chemical Shift (δ) ppm	Coupling Constant (J _{PC}) Hz	Assignment
132.4	3.0	para-Carbon
131.2	101.0	ipso-Carbon
130.5	12.0	meta-Carbon
128.8	13.0	ortho-Carbon

Table 3: ³¹P NMR Spectroscopic Data for **Triphenylphosphine Dibromide**

Chemical Shift (δ) ppm
21.5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the **triphenylphosphine dibromide** molecule. The spectrum is typically recorded on a solid sample.

Table 4: IR Absorption Bands for **Triphenylphosphine Dibromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch
1586	Medium	C=C Aromatic Ring Stretch
1487	Medium	C=C Aromatic Ring Stretch
1437	Strong	P-C (Phenyl) Stretch
1103	Strong	P-C (Phenyl) Stretch
744	Strong	C-H Out-of-plane Bend
689	Strong	C-H Out-of-plane Bend
504	Strong	P-Br Stretch

Experimental Protocols

Detailed methodologies for the synthesis of **triphenylphosphine dibromide** and the acquisition of its spectroscopic data are provided below.

Synthesis of Triphenylphosphine Dibromide

Triphenylphosphine dibromide can be readily synthesized by the reaction of triphenylphosphine with bromine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Triphenylphosphine (PPh₃)
- Bromine (Br₂)
- Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
- Three-necked flask
- Mechanical stirrer
- Reflux condenser with an argon inlet

- Pressure-equalizing dropping funnel
- Ice-salt bath

Procedure:

- A solution of triphenylphosphine (1.0 equivalent) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an argon atmosphere.[\[1\]](#)
- The solution is cooled to -5 °C using an ice-salt bath.[\[1\]](#)
- A solution of bromine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution over a period of one hour.[\[1\]](#)
- The reaction is instantaneous, resulting in the precipitation of **triphenylphosphine dibromide** as a white solid.[\[2\]](#)
- The precipitate can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-25 mg of the **triphenylphosphine dibromide** sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[\[4\]](#)
- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[\[4\]](#)

^1H NMR Spectroscopy:

- A standard ^1H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[\[5\]](#)
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy:

- A proton-decoupled ^{13}C NMR spectrum is acquired on a 100 or 125 MHz spectrometer.[5]
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.0 ppm).

^{31}P NMR Spectroscopy:

- A proton-decoupled ^{31}P NMR spectrum is acquired on a 162 or 202 MHz spectrometer.[5]
- An external standard, typically 85% phosphoric acid, is used for chemical shift referencing ($\delta = 0$ ppm).[6]

IR Spectroscopic Analysis

The IR spectrum of solid **triphenylphosphine dibromide** is typically obtained using the KBr pellet method.[7][8][9][10]

Sample Preparation (KBr Pellet Method):

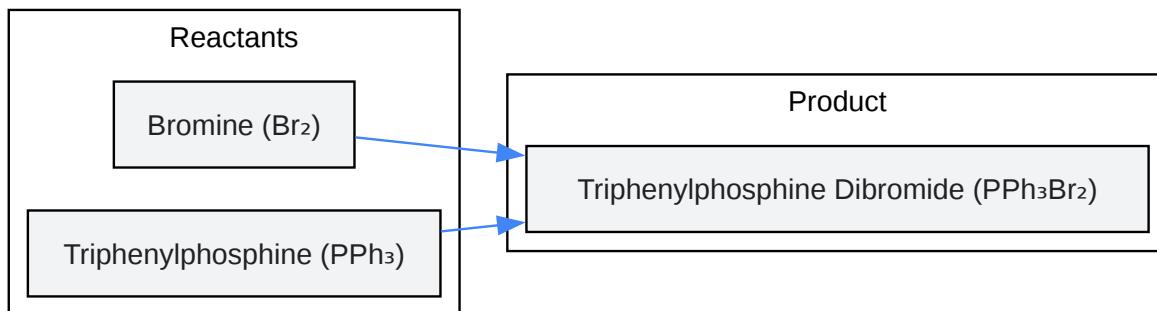
- Thoroughly grind 1-2 mg of the **triphenylphosphine dibromide** sample in an agate mortar and pestle.[9]
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[9]
- Gently but thoroughly mix the sample and KBr.[8]
- Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[8]

Data Acquisition:

- Obtain a background spectrum of a blank KBr pellet.[9]
- Place the sample pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

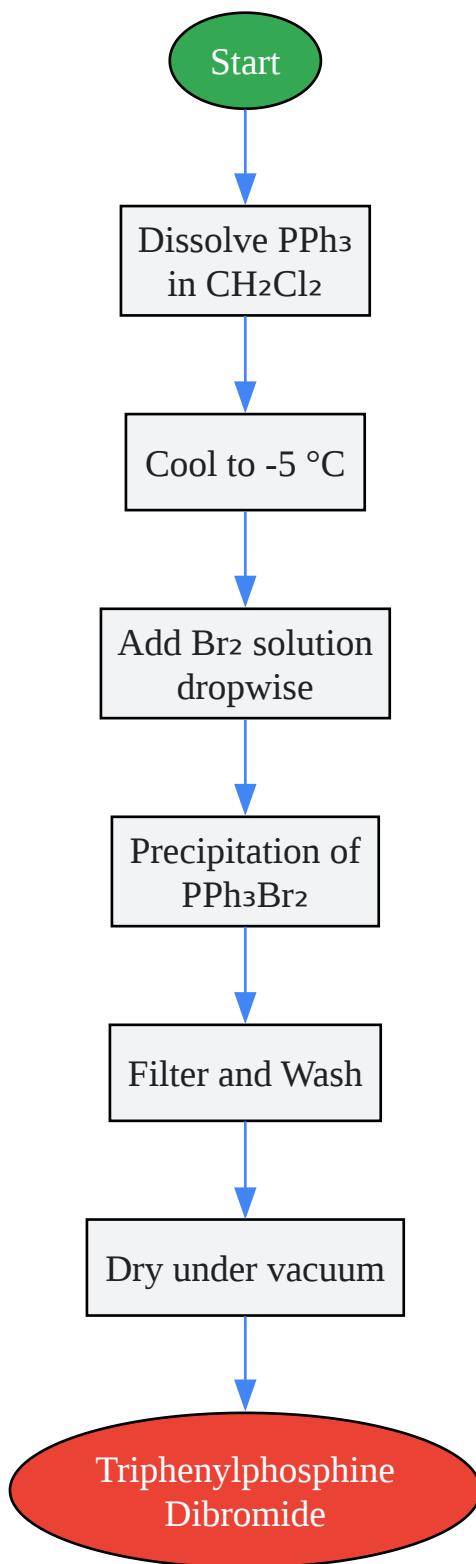
Visualizations

The following diagrams illustrate the structure of **triphenylphosphine dibromide** and a simplified workflow for its synthesis.



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Caption: Reaction scheme for the synthesis of **triphenylphosphine dibromide**.



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Caption: Simplified workflow for the synthesis of **triphenylphosphine dibromide**.

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- To cite this document: BenchChem. [Spectroscopic Data of Triphenylphosphine Dibromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085547#spectroscopic-data-of-triphenylphosphine-dibromide-nmr-ir>

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